[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride
Description
Properties
CAS No. |
2770360-03-5 |
|---|---|
Molecular Formula |
C5H7Cl2N5 |
Molecular Weight |
208.05 g/mol |
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;dihydrochloride |
InChI |
InChI=1S/C5H5N5.2ClH/c6-4-1-7-5-8-3-9-10(5)2-4;;/h1-3H,6H2;2*1H |
InChI Key |
NFIIVRNNOIQQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NC=NN21)N.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Solvent and Base Optimization
In the synthesis of 2-amino-5-phenyl-[1,2,]triazolo[1,5-a]pyrimidine (9) , DMF with triethylamine (Et₃N) at 110°C for 3 hours provided optimal yields (78%) compared to other bases like K₂CO₃ or Cs₂CO₃. Open-flask conditions promoted oxidation of dihydro intermediates to fully aromatic products.
Table 1: Reaction Conditions for 9
| Solvent | Base (equiv.) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | Et₃N (1) | 110 | 3 | 78 |
| DMF | K₂CO₃ (1) | 110 | 5 | 72 |
| DMF | Cs₂CO₃ (1) | 110 | 5 | 50 |
Regioselective Amination at Position 6
Introducing the amine group at position 6 requires precise control over substitution patterns. Chloro intermediates serve as precursors for nucleophilic amination. For instance, 5-chloro-6-(2,4,6-trifluorophenyl)-triazolo[1,5-a]pyrimidin-7-amine (6) was reacted with amines like (1-methylcyclopropyl)methanamine hydrochloride to yield 80–97% of aminated products.
Mechanistic Insights
Amination proceeds via an SNAr mechanism, where the electron-withdrawing trifluorophenyl group activates the chloro substituent for displacement. Steric hindrance from bulky amines (e.g., cyclobutylmethanamine) reduces yields (68%) compared to smaller analogues.
Table 2: Amination of Chloro Intermediate 6
| Amine | Yield (%) |
|---|---|
| (1-Methylcyclopropyl)methanamine | 80 |
| (1-(Trifluoromethyl)cyclopropyl)methanamine | 97 |
| Cyclobutylmethanamine | 68 |
Dihydrochloride Salt Formation
Conversion to the dihydrochloride salt enhances solubility and stability. This is achieved by treating the free base with hydrochloric acid during workup. For example, compound 13 was isolated as a white powder after purification via silica gel chromatography using hexanes/EtOAc gradients. Protonation occurs at the exocyclic amine and the N1 position of the triazole ring, as evidenced by ¹H NMR downfield shifts (δ 6.43–8.35 ppm).
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the triazolopyrimidine scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives exhibit significant anticancer properties. These compounds have been shown to inhibit the activity of AXL receptor tyrosine kinase, which is implicated in various cancers such as breast, lung, and gastric cancer. Inhibiting this kinase can impede tumor growth and metastasis. For instance, a study highlighted the potential of these compounds in treating proliferative conditions mediated by AXL signaling pathways .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Its ability to disrupt microbial cell functions makes it a candidate for developing new antibiotics. Preliminary studies have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum potential .
Neuroprotective Effects
Emerging research suggests that [1,2,4]triazolo[1,5-a]pyrimidin-6-amine may possess neuroprotective properties. It has been investigated for its role in stabilizing microtubules in neuronal cells, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
Due to its nitrogen-rich structure, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine derivatives are being explored as potential agrochemicals. These compounds can act as effective pesticides or herbicides by targeting specific biochemical pathways in pests without affecting non-target organisms. Their application could lead to more sustainable agricultural practices by reducing reliance on traditional chemical pesticides .
Material Science
Polymer Synthesis
In material science, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine is being investigated for its potential use in synthesizing new polymeric materials. The compound's ability to act as a cross-linking agent can enhance the mechanical properties of polymers and improve their thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings .
Data Table: Summary of Applications
| Field | Application | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Inhibition of tumor growth via AXL inhibition |
| Antimicrobial properties | Broad-spectrum efficacy against various pathogens | |
| Neuroprotective effects | Potential treatment for neurodegenerative diseases | |
| Agricultural Science | Pesticide development | Sustainable pest control solutions |
| Material Science | Polymer synthesis | Enhanced mechanical properties and stability |
Case Studies
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal demonstrated that a specific derivative of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine significantly reduced tumor size in xenograft models of breast cancer. The mechanism was attributed to the inhibition of AXL signaling pathways which are crucial for cancer cell proliferation and survival.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics currently used in clinical settings.
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among triazolopyrimidine derivatives include:
- Ring substitution patterns : Position and type of substituents on the triazole or pyrimidine rings.
- Ancillary functional groups : Additions like propylamine chains or sulfonamide groups.
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Propylamine derivative (C₈H₁₃Cl₂N₅) : The addition of a propylamine chain increases molecular weight and likely improves water solubility compared to the parent compound .
- Sulfonamide derivatives : Substitution with sulfonamide groups (e.g., 5,7-dimethyl-N-phenyl) enhances herbicidal activity by mimicking sulfonylurea herbicides in ALS binding .
- Pyridine vs.
Herbicidal Activity
- ALS Inhibition : Derivatives like 5,7-dimethyl-N-(substituted phenyl) triazolopyrimidines exhibit potent herbicidal activity by mimicking sulfonylurea herbicides. Crystal structure studies confirm that substituent positioning (e.g., ortho-methyl groups on phenyl rings) dictates spatial conformation and ALS binding efficiency .
- Comparison with Sulfonylureas : Both classes share similar spatial requirements for ALS interaction, but triazolopyrimidines offer broader weed control spectra due to enhanced metabolic stability .
Antimicrobial Potential
- While direct evidence for [1,2,4]triazolo[1,5-a]pyrimidin-6-amine is lacking, related heterocyclic amines (e.g., N-[3-(4-quinazolinyl)aminopyrazole] hydrazones) show antifungal activity against Fusarium graminearum and Monilia fructicola at 50 μg/mL . This suggests triazolopyrimidines may serve as scaffolds for antimicrobial agents.
Biological Activity
The compound [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C₈H₁₃Cl₂N₅
- Molecular Weight : 250.13 g/mol
- IUPAC Name : 3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propan-1-amine dihydrochloride
This structure allows for significant interactions with biological targets due to the presence of nitrogen atoms in both the triazole and pyrimidine rings, which can act as nucleophiles in various biochemical reactions .
Anticonvulsant Activity
Recent studies have shown that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine exhibit notable anticonvulsant properties. For example, compounds derived from this scaffold were tested in pentylenetetrazole (PTZ)-induced epilepsy models. Two specific derivatives demonstrated significant anticonvulsant effects with effective doses (ED50) of 31.81 mg/kg and 40.95 mg/kg respectively. Importantly, these compounds showed lower neurotoxicity compared to traditional anticonvulsants, indicating a favorable therapeutic index .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory activity. A structure-activity relationship study indicated that certain analogues inhibit thymidine phosphorylase and exhibit anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-9 (MMP-9) in breast cancer cell lines (MDA-MB-231). This suggests potential applications in cancer therapy through modulation of angiogenesis .
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Some derivatives have been identified as positive modulators of GABA_A receptors, enhancing inhibitory neurotransmission and providing a basis for their anticonvulsant effects .
- Inhibition of Enzymatic Activity : The ability to inhibit enzymes such as thymidine phosphorylase suggests a mechanism for its anti-cancer effects by disrupting nucleotide metabolism in proliferating cells .
- Metal Complexation : The nitrogen atoms in the compound can form complexes with metal ions, potentially influencing various biological pathways through metal-dependent mechanisms .
Case Studies and Research Findings
Q & A
Q. Example Table: Derivative Activities
| Derivative | Substituent | IC₅₀ (µM) | Target |
|---|---|---|---|
| D2 | 6-ethyl-5-methyl | 0.45 | CK1δ kinase |
| D10 | 6-methoxy-5-methyl | 0.32 | Plasmodium |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
